molecular formula C22H21N3O3 B14942657 Ethyl 4-(6-oxo-2,6-dihydronaphtho[1,2,3-cd]indol-1-yl)piperazine-1-carboxylate

Ethyl 4-(6-oxo-2,6-dihydronaphtho[1,2,3-cd]indol-1-yl)piperazine-1-carboxylate

Cat. No.: B14942657
M. Wt: 375.4 g/mol
InChI Key: NHJDGPGCNZPLNJ-UHFFFAOYSA-N
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Description

Ethyl 4-(6-oxo-2,6-dihydronaphtho[1,2,3-cd]indol-1-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of Ethyl 4-(6-oxo-2,6-dihydronaphtho[1,2,3-cd]indol-1-yl)piperazine-1-carboxylate involves several steps. One common method involves the nucleophilic substitution of the nitro group in 1-nitronaphtho[1,2,3-cd]indol-6(2H)-ones with 1-ethoxycarbonylpiperazine. The reaction is typically carried out by refluxing the mixture in ethyl cellosolve for several hours, followed by cooling and precipitation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-(6-oxo-2,6-dihydronaphtho[1,2,3-cd]indol-1-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include primary and secondary amines, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 4-(6-oxo-2,6-dihydronaphtho[1,2,3-cd]indol-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-(6-oxo-2,6-dihydronaphtho[1,2,3-cd]indol-1-yl)piperazine-1-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 4-(8-oxo-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-15-yl)piperazine-1-carboxylate

InChI

InChI=1S/C22H21N3O3/c1-2-28-22(27)25-12-10-24(11-13-25)21-19-14-6-3-4-7-15(14)20(26)16-8-5-9-17(23-21)18(16)19/h3-9,23H,2,10-13H2,1H3

InChI Key

NHJDGPGCNZPLNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)N2

Origin of Product

United States

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